

A Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic acid

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Compound of Interest

Compound Name:	3-Isopropoxy-4-methoxyphenylboronic acid
Cat. No.:	B1312902

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **3-Isopropoxy-4-methoxyphenylboronic acid**, a key building block in modern organic synthesis.

Core Chemical Properties

3-Isopropoxy-4-methoxyphenylboronic acid is an aromatic boronic acid derivative frequently utilized in carbon-carbon bond-forming reactions. Its structural and physical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	(3-Isopropoxy-4-methoxyphenyl)boronic acid	[1]
CAS Number	516465-82-0	[1]
Molecular Formula	C ₁₀ H ₁₅ BO ₄	[1][2]
Molecular Weight	210.04 g/mol	[2]
Predicted Density	1.13 ± 0.1 g/cm ³	[2]
Predicted Boiling Point	352.7 ± 52.0 °C	[2]
Predicted pKa	8.62 ± 0.10	[2]
Canonical SMILES	B(C1=CC(=C(C=C1)OC)OC(C)O)O	[2]
InChIKey	DMDYJEGUJMIPEX-UHFFFAOYSA-N	[2]

Synthesis and Reactivity

Synthesis: **3-Isopropoxy-4-methoxyphenylboronic acid** is typically synthesized from the corresponding aryl halide, 4-Bromo-2-isopropoxy-1-methoxybenzene.[3] The general approach involves the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) followed by quenching with a trialkyl borate, such as triisopropyl borate.[4][5] Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

A logical workflow for the synthesis is depicted below.



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Caption: General synthesis workflow for **3-Isopropoxy-4-methoxyphenylboronic acid**.

Reactivity: As with other boronic acids, the primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[6][7]} This reaction is a powerful and versatile method for forming carbon-carbon bonds between sp^2 -hybridized carbon atoms, making it indispensable for the synthesis of biaryl and polyaryl structures.^[8] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.^[7] The reactivity of the C-B bond allows for coupling with a wide range of organic halides (I, Br, Cl) and triflates.^{[8][9]}

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization based on the specific coupling partner. The fundamental steps include reaction setup under an inert atmosphere, addition of reagents, and workup/purification.^[10]

Materials:

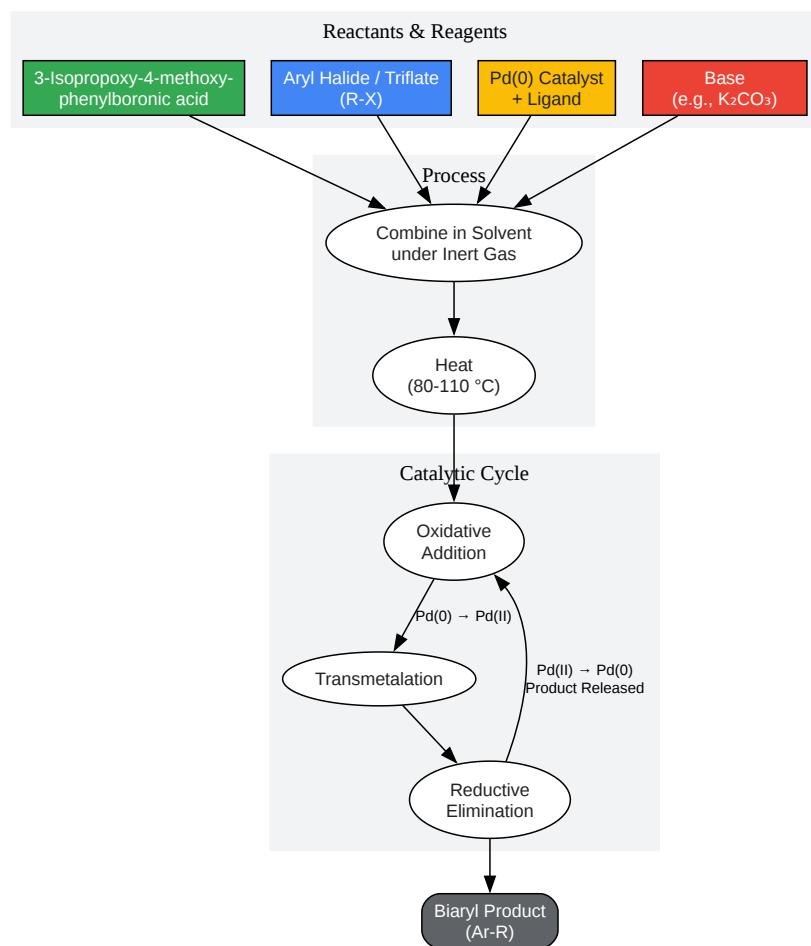
- Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
- **3-Isopropoxy-4-methoxyphenylboronic acid** (1.2 - 1.5 equiv)
- Palladium Catalyst (e.g., $Pd(PPh_3)_4$, $Pd(OAc)_2$ with a ligand) (0.01 - 0.05 equiv)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) (2.0 - 3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, **3-Isopropoxy-4-methoxyphenylboronic acid**, and the base.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Add the palladium catalyst to the stirring mixture.

- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the final biaryl product. [11]

The workflow for this widely used reaction is illustrated below.



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Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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